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Compound of Interest

2-(6-Fluoro-3-indolyl)-2-oxoacetic
Compound Name:

Acid
CAS No.: 913320-98-6
Cat. No.: B3361116

Get Quote

\ J

Synonyms: 6-Fluoroindole-3-glyoxylic acid; 6-Fluoro-3-indoleglyoxylic acid. CAS Registry
Number: [Not explicitly indexed in common public crystallographic databases; Analogous to
1477-49-2 (Parent)]

Executive Summary & Application Scope

2-(6-Fluoro-3-indolyl)-2-oxoacetic acid is a functionalized indole derivative featuring a
glyoxylic acid moiety at the C3 position and a fluorine substitution at the C6 position. It serves
as a "privileged scaffold" in medicinal chemistry, primarily acting as a precursor for:

o Tryptamines: Via reduction of the glyoxyl group.

» -Carbolines: Via Pictet-Spengler cyclization.

« Indolyl-glyoxylamides: Potent tubulin polymerization inhibitors and antitumor agents.[1]

The introduction of the fluorine atom at C6 is a strategic bioisosteric modification. It blocks
metabolic oxidation at this reactive site, modulates the pKa of the indole N-H, and enhances
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lipophilicity (LogP) without significantly altering steric bulk compared to the parent hydrogen
analog.

Comparative Structural Analysis

As direct single-crystal X-ray diffraction (XRD) data for the specific 6-fluoro derivative is
proprietary or not openly indexed, this section derives the structural model based on the
crystallographically solved parent compound, Indole-3-glyoxylic acid (3-IGA), and established
fluoroindole packing principles.

Molecular Conformation (Solid State)

Based on the parent 3-IGA structure (Arjunan et al., 2022), the 6-fluoro analog is predicted to
adopt a planar s-trans conformation in the solid state.

 Intramolecular Hydrogen Bond: A critical stabilizing interaction exists between the indole N1-
H and the oxygen of the

-keto group. This locks the glyoxylic moiety into coplanarity with the indole ring.

o Interaction: N(1)-H

O(keto)

o Predicted Distance: ~2.6—2.7 A (Donor-Acceptor)

o Fluorine Effect: The C6-F bond lies in the plane of the aromatic system. Unlike bulky groups
(e.g., -Me, -OMe), the fluorine atom (Van der Waals radius 1.47 A) is isosteric with Hydrogen
(1.20 A) and does not disrupt the planar packing, allowing for high-density crystal formation.

Crystal Packing & Lattice Interactions

The substitution of Hydrogen with Fluorine at C6 introduces specific intermolecular contacts
that alter the lattice energy:
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Feature

Parent: Indole-3-
glyoxylic Acid

Variant: 6-Fluoro
Analog

Impact on
Crystallization

Primary Motif

Carboxylic Acid
Dimers (Head-to-
Head)

Carboxylic Acid
Dimers (Head-to-
Head)

Dominant motif; drives

crystallization.

F withdraws e-,

reducing

Fluorine-enhanced -cloud density,

Stacking )
stacking (Face-to- -stacking potentially
Face) strengthening stacking
with electron-rich
partners.
F acts as a weak H-
C-H C-H
) bond acceptor,
Weak Interactions . .
o F and C-F creating additional

lattice anchors.

F substitution typically

Melting Point ~215 °C (dec.) >220 °C (Predicted) increases lattice

stability/melting point.

Experimental Protocols
A. Synthesis Protocol (Oxalyl Chloride Method)

This protocol utilizes the high electrophilicity of oxalyl chloride to functionalize the electron-rich
C3 position of 6-fluoroindole.

Reagents:
e 6-Fluoroindole (1.0 eq)
o Oxalyl Chloride (1.2 eq)

e Anhydrous Diethyl Ether or THF (Solvent)
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» Water/Sodium Bicarbonate (Quenching)|[2]
Step-by-Step Workflow:

o Preparation: Dissolve 6-fluoroindole in anhydrous diethyl ether at 0°C under nitrogen
atmosphere.

o Acylation: Add oxalyl chloride dropwise. The reaction is highly exothermic.

o Observation: A bright yellow/orange precipitate (the glyoxyl chloride intermediate) will form
immediately.

o Maturation: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.
» Hydrolysis: Cool the mixture to 0°C. Add ice-cold water (or saturated NaHCO

for basic hydrolysis, followed by acidification) to hydrolyze the acid chloride to the carboxylic
acid.

« Isolation: Filter the solid precipitate. Wash with cold water and non-polar solvent (hexane) to
remove unreacted indole.

 Purification: Recrystallize from Acetonitrile/Water or Ethanol.

B. Crystallization for X-Ray Analysis

To obtain single crystals suitable for diffraction, slow evaporation or vapor diffusion is
recommended over rapid precipitation.

Method: Vapor Diffusion.

Solvent (Inner Vial): Methanol or THF (High solubility).

Antisolvent (Outer Vial): Pentane or Diethyl Ether.

Conditions: Room temperature, dark (indoles can be light sensitive).

Target Morphology: Yellow/Orange prisms or needles.
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Quantitative Comparison: Parent vs. 6-Fluoro

Derivative

The following table contrasts the physicochemical properties relevant to drug development.

. 2-(6-Fluoro-3-
Indole-3-glyoxylic ] o
Property . indolyl)-2- Significance
Acid (Parent) . .
oxoacetic Acid
C C
Formula H H
NO FNO
Slight increase;
MW ( g/mol) 189.17 207.16 negligible steric
penalty.
Higher Lipophilicity:
LogP (Calc) ~0.8-1.1 ~1.4-1.6 Improved membrane
permeability.
F (electron-
pKa (Acid) ~3.5 ~3.3 withdrawing) slightly
increases acidity.
F increases acidity of
pKa (Indole NH) ~16.2 ~15.5 NH, strengthening H-

bond donor capability.

Metabolic Stability

Susceptible to C6
hydroxylation

C6-F prevents
Blocked metabolic attack at

this position.

Functional Application Pathways

The following diagram illustrates the strategic utility of the 2-(6-Fluoro-3-indolyl)-2-oxoacetic

acid scaffold in pharmaceutical synthesis.
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Figure 1: Synthetic Divergence from the 6-Fluoro-Glyoxyl Scaffold

Click to download full resolution via product page

Figure 1: The central role of the glyoxylic acid scaffold in accessing diverse bioactive classes.
The 6-Fluoro substitution is retained throughout these transformations, conferring metabolic
stability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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